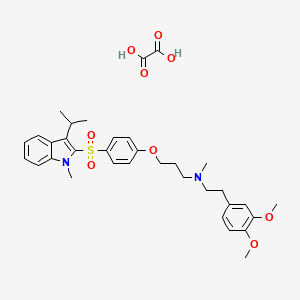

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not explicitly provided in the sources I found .Scientific Research Applications

Neuropharmacology: α4β2 Nicotinic Acetylcholine Receptor Agonist

A 85380 dihydrochloride: is a high-affinity and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) . It has a Ki value of 0.05 nM for α4β2, which is significantly lower than for other subtypes, indicating its selectivity . This compound is used to study the role of α4β2 nAChRs in the central nervous system (CNS), which are implicated in cognitive processes and are potential targets for treating neurodegenerative diseases like Alzheimer’s .

Radioligand Development for CNS Imaging

A 85380 dihydrochloride: has been used to develop selective radioligands, such as 5-iodo-A-85380, for in vivo imaging of neuronal nAChRs . These radioligands can be labeled with radioactive isotopes and used in positron emission tomography (PET) scans to visualize nAChR distribution and density in the brain, aiding in the diagnosis and research of neurological disorders.

Neuroprotection Studies

The compound has shown potential in neuroprotection studies. It increases the influx of extracellular Ca+2 in rat cortical neurons and exhibits protective effects against glutamate-induced neurotoxicity . This application is significant for researching therapeutic strategies against excitotoxicity, which is a common pathway in various acute and chronic neurodegenerative conditions.

Pharmacological Tool in Ion Channel Research

As an agonist of α4β2 nAChRs, A 85380 dihydrochloride serves as a valuable pharmacological tool in ion channel research. It stimulates cation efflux in cells expressing α4β2 nAChRs, which is useful for studying ion channel function and the physiological roles of these receptors in cellular signaling .

Mechanism of Action

Target of Action

A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .

Mode of Action

A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .

Biochemical Pathways

The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .

Pharmacokinetics

It is known that the compound is soluble in water and dmso .

Result of Action

The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.

Action Environment

The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

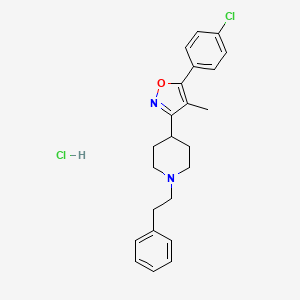

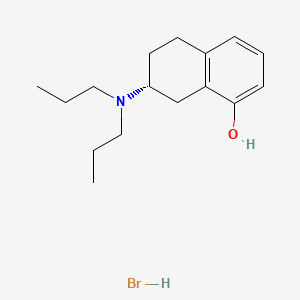

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEVDINKRFDXFP-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)